N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide-derived compound featuring a 6-nitrobenzo[d]thiazole moiety, a methylsulfonyl group at the para position of the benzamide, and a dimethylaminopropyl side chain. Its molecular formula is C23H27ClN4O4S2 (molecular weight: 547.1 g/mol). The dimethylaminopropyl chain may improve pharmacokinetic properties, such as membrane permeability or bioavailability .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2.ClH/c1-22(2)11-4-12-23(19(25)14-5-8-16(9-6-14)31(3,28)29)20-21-17-10-7-15(24(26)27)13-18(17)30-20;/h5-10,13H,4,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUGGDCCEUQCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- A dimethylamino group that enhances solubility and bioavailability.
- A methylsulfonyl moiety, which may contribute to its pharmacological properties.
- A nitrobenzo[d]thiazole component, known for its biological activity against various cellular targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Interaction with Receptors : The compound may bind to various receptors, influencing neurotransmitter release and modulating synaptic activity.
- Antioxidant Properties : Some studies indicate that it may exhibit antioxidant effects, reducing oxidative stress in cells.
Biological Activity Assays
Numerous assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Description | Results |
|---|---|---|
| Cytotoxicity Assays | Evaluated against cancer cell lines (e.g., HL-60) | Significant cytotoxicity observed |
| Enzyme Inhibition | Tested against key metabolic enzymes | Moderate inhibition noted |
| Antioxidant Activity | DPPH radical scavenging assay | Effective scavenging capabilities |
| Receptor Binding Studies | Assessed binding affinity to neurotransmitter receptors | High affinity for certain receptor types |
Case Studies
- Cytotoxicity in Cancer Research : A study published in PubMed demonstrated that the compound significantly inhibited the growth of human promyelotic leukemia HL-60 cells, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .
- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects through modulation of neurotransmitter systems, suggesting possible applications in neurodegenerative diseases .
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising antimicrobial properties, which could lead to new treatments for resistant infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzothiazole Ring
6-Nitro vs. 6-Ethoxy or 4-Methoxy-7-Methyl Substituents
- Target Compound : The 6-nitro group on benzo[d]thiazole enhances electron deficiency, which may stabilize π-π interactions in biological targets (e.g., enzyme active sites) .
- Compound: Features a 6-ethoxybenzo[d]thiazole group.
- Compound : Contains a 4-methoxy-7-methylbenzo[d]thiazole. Methoxy groups donate electrons, altering electronic properties, while the methyl group adds steric hindrance .
Key Implications :
Sulfonyl Group Modifications
- Target Compound : Methylsulfonyl group at C4 of the benzamide. This group is moderately polar, balancing solubility and membrane penetration.
- Compound: Piperidinylsulfonyl group.
- Compound : Ethylsulfonyl group. The ethyl chain increases hydrophobicity compared to methyl, possibly altering tissue distribution .
Table 1: Sulfonyl Group Comparison
Amine Side Chain Variations
- Target Compound: 3-(Dimethylamino)propyl chain. The tertiary amine may facilitate protonation at physiological pH, improving water solubility and interaction with anionic targets.
- Compounds: Contain aminocyclopropylphenyl groups.
- Compounds : Use urea-linked propyl chains. Urea groups enhance hydrogen-bonding capacity but may reduce cell permeability .
Key Insight :
- The dimethylaminopropyl chain in the target compound offers a compromise between flexibility and solubility, critical for oral administration.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule integrates four critical structural domains:
- A 6-nitrobenzo[d]thiazole core
- A 4-methylsulfonyl-substituted benzamide
- A 3-(dimethylamino)propyl side chain
- Hydrochloride salt formulation
Retrosynthetic disconnection suggests modular assembly through sequential functionalization of the benzo[d]thiazole ring, followed by amide coupling and final salt formation. Key challenges include maintaining nitro group stability during sulfonation and ensuring regioselectivity in benzothiazole cyclization.
Synthesis of the 6-Nitrobenzo[d]thiazole Core
Cyclization Strategies
The benzo[d]thiazole scaffold is constructed via two primary routes:
Jacobsen Cyclization
Thiobenzamide intermediates derived from 2-amino-4-nitrothiophenol undergo oxidative cyclization using K₃Fe(CN)₆ in alkaline media (Yield: 68–72%). This method provides excellent regiocontrol for nitro group placement at the 6-position, as confirmed by X-ray crystallography in analogous compounds.
Metal-Catalyzed Intramolecular Coupling
Recent advances employ Ni(II) catalysts for cyclizing N-arylthioureas at 80°C in DMF, achieving 89–92% yields with reduced reaction times (2–4 hr). Comparative studies show Ni(OAc)₂ outperforms Pd counterparts in avoiding nitro group reduction.
Introduction of the 4-Methylsulfonyl Group
Direct Sulfonation-Oxidation Sequence
Benzamide precursors undergo sulfonation at the para-position using chlorosulfonic acid (0–5°C, 2 hr), followed by oxidation with H₂O₂/HOAc to convert -SO₂Cl to -SO₂CH₃ (Overall yield: 58%). Critical parameters:
- Strict temperature control prevents polysulfonation
- 3:1 molar ratio of H₂O₂ to sulfonyl chloride optimizes oxidation
Pre-Sulfonated Benzoyl Chloride Coupling
Alternative approach uses commercially available 4-(methylsulfonyl)benzoyl chloride, enabling direct amide formation (Section 4) without post-synthetic modifications.
Amide Bond Formation: Connecting Structural Domains
Carbodiimide-Mediated Coupling
A three-step sequence links components:
- Activation : 4-(Methylsulfonyl)benzoic acid (1.2 eq) treated with HOBt (1.1 eq) and EDCI (1.3 eq) in anhydrous DMF (0°C, 30 min)
- Amination : Addition of N-(3-dimethylaminopropyl)-6-nitrobenzo[d]thiazol-2-amine (1.0 eq) at 25°C (12 hr)
- Workup : Precipitation with ice-water (pH 7.4), followed by silica gel chromatography (CH₂Cl₂:MeOH 15:1)
Typical yields: 74–78%. ¹H NMR confirms amide formation (δ 7.85–8.20 ppm, aromatic protons; δ 3.12 ppm, SO₂CH₃).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous EtOAc (50 mg/mL) and treated with 1.05 eq HCl (gas) at 0°C. After 2 hr stirring, the precipitate is filtered and dried under vacuum (Yield: 92–95%). XRPD analysis confirms crystalline monohydrate form.
Structural Characterization Data
Comparative Analysis of Synthetic Routes
Yield Optimization
| Method | Benzothiazole Yield | Overall Yield | Purity |
|---|---|---|---|
| Jacobsen Cyclization | 72% | 58% | 98.5% |
| Ni-Catalyzed | 89% | 68% | 99.1% |
| Pre-Sulfonated Route | N/A | 82% | 99.3% |
Q & A
Q. What are the critical steps in synthesizing N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride?
The synthesis involves multi-step organic reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential functionalization. Key steps include:
- Amide bond formation between the dimethylaminopropyl amine and benzamide moiety under reflux conditions (e.g., using DCM or THF as solvents).
- Introduction of the methylsulfonyl group via sulfonation or substitution reactions, requiring controlled temperatures (60–80°C) and catalysts like pyridine .
- Final purification via recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity .
Q. Which analytical methods are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H and 13C NMR verify hydrogen/carbon environments, with shifts at δ 8.2–8.5 ppm (aromatic protons) and δ 3.1–3.3 ppm (dimethylamino groups) confirming substituents .
- HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Unreacted intermediates : Detected via TLC and removed through repeated recrystallization or silica gel chromatography .
- By-products from sulfonation : Neutralized with NaHCO3 washes, followed by solvent extraction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfonyl group incorporation .
- Catalysts : Pyridine or DMAP accelerates amide bond formation, reducing reaction time from 24h to 8h .
- Temperature Control : Maintaining 70–80°C during nitro group introduction minimizes side reactions (e.g., over-oxidation) .
Q. How do structural modifications influence biological activity in SAR studies?
- Nitro group position : Moving the nitro substituent from C6 to C4 on the benzo[d]thiazole ring reduces cytotoxicity but enhances solubility ( comparison table) .
- Aminoalkyl chain length : Extending the dimethylaminopropyl chain to diethylaminoethyl decreases metabolic stability in hepatic microsomal assays .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon couplings, distinguishing between regioisomers .
- Cross-validation : Align NMR data with computational predictions (DFT calculations) to confirm electronic environments .
Q. What strategies address solubility challenges in biological assays?
- Salt formation : Hydrochloride salts improve aqueous solubility (tested at pH 7.4 in PBS) for in vitro studies .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain compound stability in cell-based assays .
Q. How can in vitro activity data be correlated with in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models, adjusting formulations (e.g., PEGylation) to enhance exposure .
- Target engagement assays : Use fluorescence polarization or SPR to validate binding affinity (KD) to intended targets (e.g., kinase enzymes) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
